molecular formula C15H15NO6 B2916966 Methyl4-((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino)benzoate CAS No. 230631-82-0

Methyl4-((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino)benzoate

Cat. No. B2916966
CAS RN: 230631-82-0
M. Wt: 305.286
InChI Key: VEBQALCYLIZIFD-UHFFFAOYSA-N
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Description

Methyl 4-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-2-methoxybenzoate, also known by its CAS number 205448-64-2 , is a chemical compound with a molecular formula of C₁₆H₁₇NO₇ . It falls under the category of organic esters and exhibits interesting properties due to its unique structure. The compound is a solid substance, and its IUPAC name reflects its complex arrangement of functional groups .


Molecular Structure Analysis

The compound’s molecular structure consists of a benzoate moiety linked to a dioxane ring. The presence of the dioxane ring contributes to its intriguing properties. The InChI code for Methyl 4-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-2-methoxybenzoate is: 1S/C₁₆H₁₇NO₇/c1-16(2)23-14(19)11(15(20)24-16)8-17-9-5-6-10(13(18)22-4)12(7-9)21-3/h5-8,17H,1-4H₃ .


Physical And Chemical Properties Analysis

  • Storage : Keep in a dark place, sealed, and stored between 2°C and 8°C .

Safety and Hazards

  • Precautionary Statements : P261 (Avoid breathing dust/fume/gas), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing) .

properties

IUPAC Name

methyl 4-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO6/c1-15(2)21-13(18)11(14(19)22-15)8-16-10-6-4-9(5-7-10)12(17)20-3/h4-8,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEBQALCYLIZIFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CNC2=CC=C(C=C2)C(=O)OC)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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